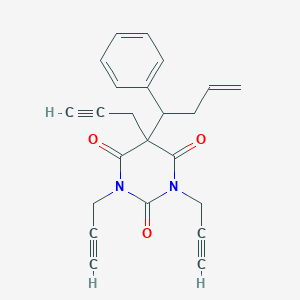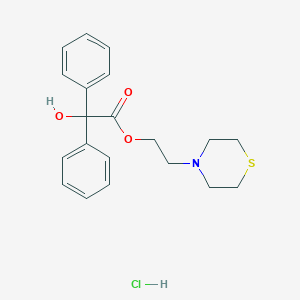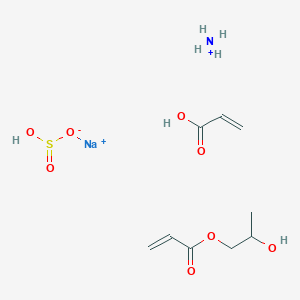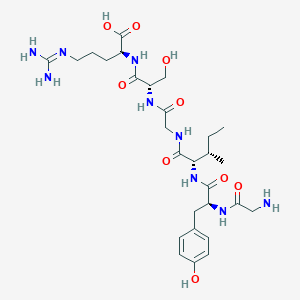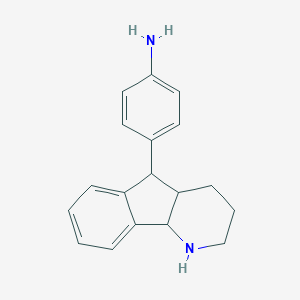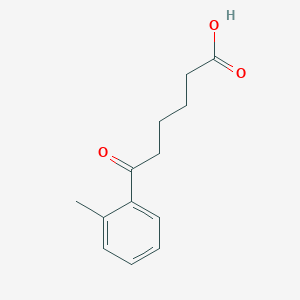
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, also known as 5,6-DHT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of serotonin and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of the serotonergic system in the brain. This compound has been used to selectively destroy serotonergic neurons in animal models, which has allowed researchers to study the effects of serotonin depletion on behavior and physiology.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the selective destruction of serotonergic neurons. This compound is taken up by serotonergic neurons and is converted into a neurotoxic metabolite. This metabolite then damages the neuron, leading to its destruction. This selective destruction of serotonergic neurons allows researchers to study the effects of serotonin depletion on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin are primarily related to the depletion of serotonin in the brain. This depletion has been shown to have a range of effects on behavior and physiology. For example, serotonin depletion has been shown to affect mood, anxiety, aggression, and sleep. It has also been linked to changes in appetite, body temperature, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin in lab experiments is its selectivity for serotonergic neurons. This allows researchers to selectively study the effects of serotonin depletion on behavior and physiology. However, there are also some limitations to using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. For example, the effects of serotonin depletion may vary depending on the animal model used, the dose of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin administered, and the timing of the administration.
Future Directions
There are many future directions for research on 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. One area of interest is the role of serotonin in the development and progression of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the potential use of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin as a therapeutic tool for these disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of serotonin depletion on behavior and physiology.
Synthesis Methods
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the reaction of serotonin with formaldehyde and sodium borohydride. This reaction results in the formation of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, which can be purified using various chromatography techniques. The purity of the compound can be confirmed using spectroscopy methods such as NMR and IR.
properties
CAS RN |
108149-68-4 |
|---|---|
Product Name |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
InChI Key |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Other CAS RN |
108149-68-4 |
synonyms |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






